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Compound of Interest

Compound Name: FAAH-IN-2

Cat. No.: B1677180

An objective analysis of the pharmacokinetic profiles of prominent fatty acid amide hydrolase
(FAAH) inhibitors, supported by experimental data from clinical and preclinical studies. This
guide is intended for researchers, scientists, and professionals in the field of drug development.

Fatty acid amide hydrolase (FAAH) has emerged as a significant therapeutic target for a variety
of disorders, including anxiety, pain, and neurodegenerative diseases. Inhibition of FAAH leads
to an increase in the endogenous levels of fatty acid amides (FAAS), such as anandamide,
potentiating their signaling. A number of FAAH inhibitors have been developed and have
entered clinical trials. Understanding the comparative pharmacokinetics of these compounds is
crucial for their continued development and potential therapeutic application. This guide
provides a comparative overview of the pharmacokinetics of several key FAAH inhibitors: PF-
04457845, JNJ-42165279, BIA 10-2474, and URB597.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for four FAAH inhibitors,
based on data from human clinical trials (for PF-04457845, JNJ-42165279, and BIA 10-2474)
and preclinical studies (for URB597).

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1677180?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

FAAH
Inhibitor

Study
Populatio
n

Dose
Route

Dose
Range

Tmax (h)

t1/2 (h)

Key
Findings

PF-
04457845

Healthy
Volunteers

Oral

0.1-40mg

(single);
0.5-8mg
(multiple)

05-1.2

Not
explicitly
stated, but
FAAH
activity
returned to
baseline
within 2
weeks after
cessation
of dosing

up to 4 mg.

Rapidly
absorbed.
[11[2]
Exposure
increased
suprapropo
rtionally
from 0.1 to
10 mg and
proportiona
lly from 10
to 40 mg in
single
doses.[1]
[2] Steady-
state was
achieved
by day 7
with once-
daily
dosing.[1]
[2] Food
had no
effect on its
pharmacok
inetics.[1]
[2] Almost
complete
FAAH
inhibition
(>97%)
was
observed

at doses of
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0.3 mg and

above.[1]

[2]

10 - 100

m
JINJ- Healthy J ) Rapidly
Oral (multiple 8.14-14.1
42165279 Volunteers ) absorbed
ascending

dose)

Plasma
concentrati
ons
increased
in a dose-
dependent
manner.[3]
Accumulati
on was
observed
after 10
days of
daily
administrati
on.[3]
Potent
central and
peripheral
FAAH
inhibition
was
demonstrat
ed, with
saturation
of brain
FAAH
occupancy
at doses
=10 mg.[3]
[4]

BIA 10- Healthy Oral 0.25- 100 Rapidly 8-10 (on
2474 Volunteers mg absorbed Day 10)
(single);

Showed a
linear
dose-

exposure
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2.5-50mg relationship

(multiple) [5]1[6]
Steady
state was
reached
within 5-6
days.[5][6]
A fatal
outcome
and severe
adverse
events
occurred in
the 50 mg
multiple-
dose
cohort,
leading to
study
termination
.[5][6] Non-
linear
pharmacok
inetics
were
suggested
at higher
doses (40-
100 mg),
possibly
indicating
saturated
elimination
and
accumulati
on.[7]
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0.15 mg/kg
URB597 Intraperiton  (ID50, i.p.);
(KDS- Rats eal (i.p.) & up to 1500
4103) Oral mg/kg

(oral)

Not
explicitly
stated for
oral, but
significant
plasma
levels were

achieved.

Relatively
short half-
life noted in
some
studies.[8]

Orally
available in
rats and
cynomolgu
S monkeys.
[9] Inhibits
rat brain
FAAH
activity with
an ID50 of
0.15 mg/kg
after i.p.
administrati
on.[9] Oral
administrati
on in mice
led to
significant,
though
transient,
plasma
levels,
brain FAAH
inhibition,
and
increased
spinal cord
anandamid
e.[10]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical and preclinical studies.

Below are summaries of the methodologies employed in the key human pharmacokinetic

studies.
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PF-04457845 Study Protocol

o Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending
dose studies, and an open-label, randomized, food-effect study.[1][2]

» Participants: Healthy subjects.

» Dosing: Single oral doses ranging from 0.1 mg to 40 mg and multiple once-daily oral doses
from 0.5 mg to 8 mg for 14 days.[1][2]

» Pharmacokinetic Analysis: Plasma and urine concentrations of PF-04457845 were
measured.

e Pharmacodynamic Assessments: FAAH activity in human leukocytes and plasma
concentrations of fatty acid amides were determined.[1][2]

o Safety and Tolerability: Assessed through monitoring of adverse events and effects on
cognitive function.[1]

JNJ-42165279 Study Protocol

» Study Design: A phase |, multiple ascending dose study and a positron emission tomography
(PET) study.[3]

o Participants: Healthy human volunteers.
» Dosing: Multiple ascending oral doses.

e Pharmacokinetic Analysis: Concentrations of JNJ-42165279 were measured in plasma,
cerebrospinal fluid (CSF), and urine.[3][4]

e Pharmacodynamic Assessments: Plasma and CSF levels of fatty acid amides (FAAs) and
FAAH activity in leukocytes were determined.[3] Brain FAAH occupancy was assessed using
the PET tracer [11C]MK3168.[3][4]

Safety and Tolerability: Monitored throughout the study.

BIA 10-2474 Study Protocol
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« Study Design: A phase I, double-blind, randomized, placebo-controlled, single ascending
dose and multiple ascending dose (10-day) study.[5][11]

« Participants: 116 healthy male and female participants.[5]

e Dosing: Single oral doses from 0.25 mg to 100 mg and multiple oral doses from 2.5 mg to 50
mg.[5][11]

e Primary Outcome: Safety and tolerability of BIA 10-2474.[5]

e Secondary Outcomes: Pharmacokinetics of BIA 10-2474 and pharmacodynamics, including
plasma concentrations of anandamide and other FAAs, and leukocyte FAAH activity.[5]

Visualizing the Mechanism and a Clinical Workflow

To further elucidate the context of these pharmacokinetic studies, the following diagrams
illustrate the FAAH signaling pathway and a generalized experimental workflow for a first-in-
human clinical trial.
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Caption: FAAH Signaling Pathway and Point of Inhibition.
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Caption: Generalized Workflow of a First-in-Human Pharmacokinetic Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677180#comparative-pharmacokinetics-of-different-
faah-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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